molecular formula C10H16N2O B1610522 2-(Propylamino)-1-(pyridin-3-yl)ethanol CAS No. 91800-29-2

2-(Propylamino)-1-(pyridin-3-yl)ethanol

Cat. No. B1610522
CAS RN: 91800-29-2
M. Wt: 180.25 g/mol
InChI Key: MJUNJSZNJODPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propylamino)-1-(pyridin-3-yl)ethanol, also known as A-366, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. A-366 is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation. In

Mechanism of Action

2-(Propylamino)-1-(pyridin-3-yl)ethanol is a selective inhibitor of LSD1, an enzyme that plays a key role in epigenetic regulation. LSD1 catalyzes the demethylation of histone H3 lysine 4 (H3K4) and H3 lysine 9 (H3K9), which are important epigenetic marks that regulate gene expression. By inhibiting LSD1, 2-(Propylamino)-1-(pyridin-3-yl)ethanol increases the levels of H3K4 and H3K9 methylation, leading to the activation or repression of target genes.
Biochemical and Physiological Effects:
2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Induction of cell cycle arrest and apoptosis in cancer cells
- Enhancement of the therapeutic efficacy of chemotherapy drugs
- Improvement of cognitive function in animal models of neurodegenerative disorders
- Reduction of neuroinflammation and oxidative stress in animal models of neurodegenerative disorders
- Reduction of pro-inflammatory cytokine and chemokine production in inflammatory diseases
- Inhibition of immune cell activation in inflammatory diseases

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Propylamino)-1-(pyridin-3-yl)ethanol is its selectivity for LSD1, which reduces the risk of off-target effects. 2-(Propylamino)-1-(pyridin-3-yl)ethanol is also relatively easy to synthesize and purify, making it a useful tool for studying the role of LSD1 in various biological processes.
However, 2-(Propylamino)-1-(pyridin-3-yl)ethanol also has some limitations for lab experiments. For example, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-(Propylamino)-1-(pyridin-3-yl)ethanol also has a relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are many potential future directions for 2-(Propylamino)-1-(pyridin-3-yl)ethanol research, including:
- Further studies to elucidate the molecular mechanisms of 2-(Propylamino)-1-(pyridin-3-yl)ethanol action
- Development of more potent and selective LSD1 inhibitors based on the structure of 2-(Propylamino)-1-(pyridin-3-yl)ethanol
- Investigation of the therapeutic potential of 2-(Propylamino)-1-(pyridin-3-yl)ethanol in other diseases, such as autoimmune disorders and metabolic disorders
- Exploration of the use of 2-(Propylamino)-1-(pyridin-3-yl)ethanol in combination with other drugs for cancer treatment
- Development of new formulations of 2-(Propylamino)-1-(pyridin-3-yl)ethanol to improve its solubility and stability in aqueous solutions
In conclusion, 2-(Propylamino)-1-(pyridin-3-yl)ethanol is a novel compound with promising therapeutic applications in various diseases. Its selective inhibition of LSD1 makes it a useful tool for studying the role of epigenetic regulation in biological processes. Further research is needed to fully understand the potential of 2-(Propylamino)-1-(pyridin-3-yl)ethanol and to develop more effective LSD1 inhibitors.

Scientific Research Applications

2-(Propylamino)-1-(pyridin-3-yl)ethanol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to enhance the therapeutic efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to reduce neuroinflammation and oxidative stress in these models.
In inflammatory diseases, 2-(Propylamino)-1-(pyridin-3-yl)ethanol has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 2-(Propylamino)-1-(pyridin-3-yl)ethanol has also been found to inhibit the activation of immune cells, such as macrophages and T cells, which play a key role in the pathogenesis of inflammatory diseases.

properties

IUPAC Name

2-(propylamino)-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-5-11-8-10(13)9-4-3-6-12-7-9/h3-4,6-7,10-11,13H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUNJSZNJODPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478961
Record name 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylamino)-1-(pyridin-3-yl)ethanol

CAS RN

91800-29-2
Record name 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1.01 g (3.6 mmol) of 3-bromoacetylpyridine hydrobromide, prepared as described in Example 1, was added 20 ml of absolute ethanol and 0.5 g (13.2 mmol) of sodium boronhydride (NaBH4). The reaction mixture was stirred at 20° C. for 2 hours and filtered. To the filtrate containing 3-pyridyloxirane was added 0.7 ml (8.5 mmol) of n-propylamine and heated at reflux temperature of the reaction mixture for 5 hours. The reaction mixture was then evaporated to a dry residue and to it was added 20 ml of chloroform, a solid portion was filtered off, the filtrate was evaporated and an oil residue formed was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:ethyl acetate=10:2). This yields 0.33 g (50%) of 1-(3-pyridyl)-2-propylaminoethanol in the form of the oil base (molecular weight: 180.25, gross formula: C10H16N2O)
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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